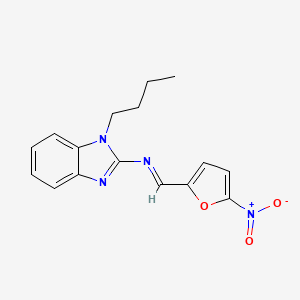![molecular formula C7H8Cl2O B14148195 7,7-Dichlorobicyclo[4.1.0]heptan-2-one CAS No. 89215-50-9](/img/structure/B14148195.png)
7,7-Dichlorobicyclo[4.1.0]heptan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,7-Dichlorobicyclo[410]heptan-2-one is a bicyclic organic compound with the molecular formula C7H8Cl2O It is characterized by its unique structure, which includes a cyclopropane ring fused to a cyclohexane ring, with two chlorine atoms attached to the cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions
7,7-Dichlorobicyclo[4.1.0]heptan-2-one can be synthesized through the electrophilic addition of dichlorocarbene to cyclohexene. The reaction involves the following steps:
Preparation of Dichlorocarbene: Dichlorocarbene is generated in situ by the reaction of chloroform (CHCl3) with a strong base such as sodium hydroxide (NaOH).
Cycloaddition Reaction: The dichlorocarbene reacts with cyclohexene to form 7,7-dichlorobicyclo[4.1.0]heptane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency.
化学反応の分析
Types of Reactions
7,7-Dichlorobicyclo[4.1.0]heptan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the removal of chlorine atoms or the reduction of the carbonyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.
Oxidation: Formation of carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or hydrocarbons.
科学的研究の応用
7,7-Dichlorobicyclo[4.1.0]heptan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 7,7-dichlorobicyclo[4.1.0]heptan-2-one involves its reactivity due to the strained bicyclic structure and the presence of chlorine atoms. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms bonded to chlorine, leading to the formation of new products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
類似化合物との比較
Similar Compounds
7,7-Dibromobicyclo[4.1.0]heptane: Similar structure with bromine atoms instead of chlorine.
7-Oxabicyclo[4.1.0]heptan-2-one: Contains an oxygen atom in the bicyclic structure.
Bicyclo[4.1.0]heptane: Lacks the chlorine atoms and carbonyl group.
特性
CAS番号 |
89215-50-9 |
|---|---|
分子式 |
C7H8Cl2O |
分子量 |
179.04 g/mol |
IUPAC名 |
7,7-dichlorobicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C7H8Cl2O/c8-7(9)4-2-1-3-5(10)6(4)7/h4,6H,1-3H2 |
InChIキー |
DUPNMSFQEBPXHS-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(C2(Cl)Cl)C(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N'-[(E)-(4-chlorophenyl)methylidene]-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide](/img/structure/B14148144.png)

![2-Methyl-1-phenyl-3-{[2-(piperidin-1-yl)ethyl]sulfanyl}propan-1-one](/img/structure/B14148155.png)


![4-[2-[(2-Chlorophenoxy)methyl]-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B14148169.png)

![4-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}methyl)-7-methoxy-2H-chromen-2-one](/img/structure/B14148177.png)
![1-[(2,4-Dichlorophenyl)methyl]pyrrolidine](/img/structure/B14148178.png)
![N-[3-(Dimethylamino)propyl]glycine ethyl ester](/img/structure/B14148185.png)

